molecular formula C27H26ClN3O3S B2928908 4-(4-Benzylpiperazin-1-yl)-3-(4-chlorobenzenesulfonyl)-6-methoxyquinoline CAS No. 866895-46-7

4-(4-Benzylpiperazin-1-yl)-3-(4-chlorobenzenesulfonyl)-6-methoxyquinoline

Cat. No.: B2928908
CAS No.: 866895-46-7
M. Wt: 508.03
InChI Key: BJVOSUBFWWSLON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Benzylpiperazin-1-yl)-3-(4-chlorobenzenesulfonyl)-6-methoxyquinoline is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This complex compound features a quinoline core, a structure prevalent in many bioactive molecules, which is further substituted with a benzenesulfonyl group and a benzylpiperazine moiety. The integration of a piperazine ring , a common pharmacophore in drug discovery, suggests this molecule has the potential to interact with a range of central nervous system (CNS) targets . Piperazine derivatives are extensively studied for their affinity for various receptors. In particular, benzylpiperazine derivatives have been identified as high-affinity ligands for sigma-1 receptors (σ1R), which are chaperone proteins implicated in nociception and neuropathic pain . Antagonists of σ1R have demonstrated potent, dose-dependent antinociceptive and anti-allodynic effects in preclinical models of chronic pain, without sedative side effects, marking them as promising therapeutic candidates . Furthermore, the distinct molecular architecture of this compound, combining hydrophobic and hydrogen-bond accepting domains, makes it a valuable chemical tool for probing biological pathways and for use in structure-activity relationship (SAR) studies. Researchers can utilize this compound to develop new selective receptor ligands or to explore novel mechanisms of action for treating CNS disorders. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use. Please refer to the product's Certificate of Analysis for detailed specifications on purity and quality.

Properties

IUPAC Name

4-(4-benzylpiperazin-1-yl)-3-(4-chlorophenyl)sulfonyl-6-methoxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN3O3S/c1-34-22-9-12-25-24(17-22)27(26(18-29-25)35(32,33)23-10-7-21(28)8-11-23)31-15-13-30(14-16-31)19-20-5-3-2-4-6-20/h2-12,17-18H,13-16,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVOSUBFWWSLON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCN(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Benzylpiperazin-1-yl)-3-(4-chlorobenzenesulfonyl)-6-methoxyquinoline typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions typically involve the use of strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of reduced quinoline derivatives.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Studied for its antimicrobial and antifungal properties.

  • Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(4-Benzylpiperazin-1-yl)-3-(4-chlorobenzenesulfonyl)-6-methoxyquinoline exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparison with Cinnoline Derivatives ()

The cinnoline analogs described in , such as 3-(4-Benzylpiperazin-1-yl)-6-fluoro-4-methylcinnoline (9b), share the benzylpiperazine moiety but differ in their core heterocycle (cinnoline vs. quinoline) and substituent patterns. Key distinctions include:

  • Core Heterocycle: Quinoline (two fused six-membered rings) vs. cinnoline (one six-membered and one five-membered ring). This difference impacts aromaticity, electron distribution, and binding affinity to biological targets.
  • Synthetic Yields: The target compound’s synthesis likely involves sulfonation and nucleophilic substitution steps, whereas cinnoline derivatives in were synthesized via cyclization of phenylpiperazine precursors, achieving yields of 50–75% .

Comparison with Anti-Malarial Quinoline Derivatives ()

Enantiomerically pure amino-alcohol quinolines, such as (S)-pentyl and (S)-heptyl derivatives, exhibit potent anti-malarial activity via mechanisms distinct from the target compound. Key differences include:

  • Functional Groups: The amino-alcohol side chain in compounds confers synergistic activity with dihydroartemisinin (DHA), whereas the 4-chlorobenzenesulfonyl group in the target compound may favor different target interactions (e.g., enzyme inhibition).
  • Potency and Safety: The (S)-quinoline derivatives in are threefold more potent than mefloquine (MQ) and have a tenfold higher safety margin in hemolytic assays. The target compound’s safety profile remains uncharacterized but may benefit from reduced neurotoxicity due to the absence of amino-alcohol motifs .

Comparison with Piperazine-Containing Triazole Derivatives (–4)

Compounds like 3-(Adamantan-1-yl)-1-[(4-benzylpiperazin-1-yl)]methyl]-4-ethyl-1H-1,2,4-triazole-5(4H)-thione () highlight structural diversity in piperazine-containing scaffolds:

  • Heterocyclic Core: Triazole-thione vs. quinoline. Triazole derivatives often exhibit enhanced metabolic stability and metal-binding capacity.
  • Substituent Flexibility : The adamantane and ethyl groups in compounds improve lipophilicity and CNS penetration, whereas the target compound’s sulfonyl and methoxy groups may favor solubility and target specificity .

Data Tables: Key Properties and Activities

Table 1. Structural and Physicochemical Comparison

Compound Class Core Structure Key Substituents Melting Point (°C) Synthetic Yield (%)
Target Quinoline Derivative Quinoline 4-Benzylpiperazin-1-yl, 4-Cl-SO₂, 6-OMe Data not reported Data not reported
Cinnoline Derivatives Cinnoline 4-Benzylpiperazin-1-yl, 6-X (X=F, Cl, Br) 145–220 50–75
Amino-Alcohol Quinolines Quinoline (S)-Pentyl/(S)-Heptyl, amino-alcohol Data not reported Data not reported
Triazole-Thiones Triazole Adamantane, 4-benzylpiperazin-1-yl Crystallographic data only N/A

Research Findings and Implications

Biological Activity

4-(4-Benzylpiperazin-1-yl)-3-(4-chlorobenzenesulfonyl)-6-methoxyquinoline is a synthetic organic compound belonging to the quinoline class, characterized by its complex structure that integrates various functional groups. The compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, where it may serve as a therapeutic agent in oncology and neurology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : 4-(4-benzylpiperazin-1-yl)-3-(4-chlorophenyl)sulfonyl-6-methoxyquinoline
  • Molecular Formula : C26H26ClN3O2S
  • CAS Number : 908010-10-6

Synthesis Methodology

The synthesis typically involves multi-step organic reactions:

  • Formation of the quinoline core : Utilizing the Skraup synthesis method.
  • Introduction of the methoxy group : Achieved through methylation reactions.
  • Attachment of the piperazine moiety : Involves nucleophilic substitution reactions with suitable leaving groups.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that it may inhibit specific enzymes or receptors involved in cell signaling pathways critical for cancer proliferation and neuropharmacological effects.

Anticancer Activity

In vitro studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines. Notably, it has shown promising results in inhibiting the growth of colorectal cancer cells (SW480 and HCT116) with IC50 values as low as 0.12 µM .

Cell LineIC50 (µM)
SW4802
HCT1160.12

Neuropharmacological Effects

The benzylpiperazine component suggests potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction profile indicates possible applications in treating neurodegenerative disorders.

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of compounds structurally related to this compound:

  • Antibacterial Activity : Research indicates moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis with potential applications in treating bacterial infections .
  • Enzyme Inhibition : The compound has demonstrated strong inhibitory effects against acetylcholinesterase (AChE) and urease, highlighting its potential as a therapeutic agent for conditions like Alzheimer's disease and urolithiasis .
  • Binding Studies : Fluorescence measurements have shown significant binding interactions with bovine serum albumin (BSA), suggesting good bioavailability and stability in biological systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.